(S)-1-Benzyl-2-methylpiperazine oxalate chemical structure and IUPAC name
(S)-1-Benzyl-2-methylpiperazine oxalate chemical structure and IUPAC name
An In-depth Technical Guide to (S)-1-Benzyl-2-methylpiperazine Oxalate for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral piperazines represent a class of "privileged scaffolds" in medicinal chemistry, frequently integrated into the structures of Active Pharmaceutical Ingredients (APIs) to enhance pharmacological and pharmacokinetic profiles.[1][2] The introduction of a defined stereocenter, as seen in the (S)-1-Benzyl-2-methylpiperazine moiety, can be critical for achieving high-affinity, selective binding to biological targets.[1][3] This guide provides a comprehensive technical overview of (S)-1-Benzyl-2-methylpiperazine oxalate, detailing its chemical identity, structure, synthesis, and the rationale behind its preparation as an oxalate salt. The formation of crystalline salts, such as oxalates, is a crucial step in the purification, stabilization, and formulation of amine-containing drug candidates.[4][5] This document serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this and related chiral building blocks in drug discovery and development.
Chemical Identity and Physicochemical Properties
The topic of this guide is an acid-base salt composed of the organic base, (S)-1-Benzyl-2-methylpiperazine, and the organic acid, oxalic acid.
The Base: (S)-1-Benzyl-2-methylpiperazine
The parent amine is a disubstituted piperazine featuring a benzyl group on one nitrogen and a methyl group on a chiral carbon at the 2-position of the heterocycle.
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Stereochemistry : The "(S)" designation indicates the absolute configuration at the C2 chiral center, which is critical for its intended biological interactions.
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Role : This molecule is a versatile chiral building block used in the synthesis of more complex molecules, particularly in drug discovery.[8][9]
The Acid: Oxalic Acid
Oxalic acid is a simple, naturally occurring dicarboxylic acid.[10][11]
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Role : Due to its dicarboxylic nature, it readily forms crystalline salts with bases like amines.[4][13] This property is exploited for the purification and isolation of basic compounds, converting oils or low-melting solids into more easily handled, stable crystalline forms.[4][5]
The Salt: (S)-1-Benzyl-2-methylpiperazine Oxalate
The salt is formed through an acid-base reaction where the acidic proton(s) from oxalic acid are transferred to the basic nitrogen atom(s) of the piperazine ring. Given the two basic nitrogens in the piperazine and the diprotic nature of oxalic acid, different salt stoichiometries are possible. Typically, a 1:1 molar ratio is used to generate the mono-oxalate salt, which aids in crystallization.
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Proposed IUPAC Name : ((2S)-2-methyl-4-benzylpiperazin-1-ium) hydrogen oxalate.
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Formation : The more basic nitrogen (N4, attached to the benzyl group) is less sterically hindered and more likely to be protonated first. However, protonation typically occurs at the most basic site. In this structure, the N4 nitrogen's basicity is slightly reduced by the inductive effect of the benzyl group, making the N1 nitrogen (adjacent to the methyl group) the likely site of primary protonation. The resulting cation and the hydrogen oxalate anion are held together by electrostatic forces.
Physicochemical Data
The properties of the individual components are summarized below. Data for the combined oxalate salt is less commonly published and is typically determined empirically upon synthesis.
| Property | (S)-1-Benzyl-2-methylpiperazine | Oxalic Acid (Anhydrous) |
| Molecular Formula | C₁₂H₁₈N₂[6][7] | C₂H₂O₄[10][14] |
| Molecular Weight | 190.29 g/mol [6] | 90.03 g/mol [15] |
| Physical Form | Liquid or Solid | Colorless Crystalline Solid[10][15] |
| CAS Number | 511254-92-5[6] | 144-62-7 |
| InChI Key | JGEODYUVEMNPPY-NSHDSACASA-N[6] | MUBZPKHOEPUJKR-UHFFFAOYSA-N |
Synthesis and Salt Formation Protocol
The preparation of (S)-1-Benzyl-2-methylpiperazine oxalate involves two primary stages: the synthesis of the chiral amine freebase and its subsequent conversion to the oxalate salt.
Synthesis of (S)-1-Benzyl-2-methylpiperazine (Representative Workflow)
The direct asymmetric synthesis of chiral piperazines is a significant challenge in organic chemistry.[9] A common strategy involves the use of a chiral pool starting material or the resolution of a racemic mixture. The following diagram illustrates a conceptual workflow.
Caption: The constituent ions of (S)-1-Benzyl-2-methylpiperazine Oxalate.
The formation of the salt is a classic acid-base reaction.
Caption: Diagram of the acid-base salt formation reaction.
Applications in Drug Development
The piperazine motif is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals. [9]Its presence influences key drug properties:
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Modulating Physicochemical Properties : The two nitrogen atoms can be functionalized to fine-tune properties like solubility and lipophilicity (LogP). The basicity of the nitrogens allows for salt formation, which is critical for drug formulation.
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Enhancing Biological Activity : The rigid, chair-like conformation of the piperazine ring can position substituents in precise three-dimensional orientations, leading to enhanced binding with protein targets. [1]* Improving Pharmacokinetics : The piperazine scaffold is often associated with favorable metabolic stability and oral bioavailability.
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Chirality as a Key Driver : The introduction of a chiral center, such as the methyl group in (S)-1-Benzyl-2-methylpiperazine, is a deliberate strategy to achieve stereospecific interactions with chiral biological targets like enzymes and receptors. This often leads to increased potency and selectivity while reducing off-target effects associated with the other enantiomer. [1][3]
Conclusion
(S)-1-Benzyl-2-methylpiperazine oxalate is more than a simple chemical; it is a strategic intermediate designed for utility in pharmaceutical research and development. Understanding its structure, the rationale for its synthesis as a chiral molecule, and the reasons for its conversion into a crystalline oxalate salt provides researchers with the foundational knowledge to effectively utilize this and similar building blocks. The principles of chiral synthesis and salt formation detailed in this guide are fundamental to the creation of safe, effective, and manufacturable drug candidates.
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